molecular formula C18H14N2O6 B14595679 Benzoic acid, 2,2'-(2,5-dioxo-1,4-piperazinediyl)bis- CAS No. 61193-62-2

Benzoic acid, 2,2'-(2,5-dioxo-1,4-piperazinediyl)bis-

Cat. No.: B14595679
CAS No.: 61193-62-2
M. Wt: 354.3 g/mol
InChI Key: NZTQHLKSNYTSOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoic acid, 2,2’-(2,5-dioxo-1,4-piperazinediyl)bis- is a complex organic compound characterized by the presence of two benzoic acid moieties linked through a 1,4-piperazinediyl bridge with two oxo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2,2’-(2,5-dioxo-1,4-piperazinediyl)bis- typically involves the reaction of benzoic acid derivatives with piperazine derivatives under controlled conditions. One common method includes the use of benzoic acid and 1,4-piperazinedione in the presence of a suitable catalyst and solvent. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2,2’-(2,5-dioxo-1,4-piperazinediyl)bis- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Benzoic acid, 2,2’-(2,5-dioxo-1,4-piperazinediyl)bis- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzoic acid, 2,2’-(2,5-dioxo-1,4-piperazinediyl)bis- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, 2,2’-(2,5-dioxo-1,4-piperazinediyl)bis- is unique due to its dual benzoic acid moieties linked through a dioxopiperazine bridge, which imparts distinct chemical and biological properties compared to its simpler analogs .

Properties

CAS No.

61193-62-2

Molecular Formula

C18H14N2O6

Molecular Weight

354.3 g/mol

IUPAC Name

2-[4-(2-carboxyphenyl)-2,5-dioxopiperazin-1-yl]benzoic acid

InChI

InChI=1S/C18H14N2O6/c21-15-10-20(14-8-4-2-6-12(14)18(25)26)16(22)9-19(15)13-7-3-1-5-11(13)17(23)24/h1-8H,9-10H2,(H,23,24)(H,25,26)

InChI Key

NZTQHLKSNYTSOQ-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(CC(=O)N1C2=CC=CC=C2C(=O)O)C3=CC=CC=C3C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.